molecular formula C10H19Cl2N3O B1459996 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 2108457-59-4

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1459996
CAS No.: 2108457-59-4
M. Wt: 268.18 g/mol
InChI Key: WUYRUINCBUFQMP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis; which involves combining a alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six membered nitrogenous heterocyclic ketone and its derivatives . In these reactions, various catalysts were employed such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2 and NaOEt .

Scientific Research Applications

Synthesis and Imaging Applications

A study focused on the synthesis of a related compound, aiming at creating a potential PET imaging agent for the IRAK4 enzyme in neuroinflammation contexts. The research involved complex synthetic pathways, highlighting the compound's utility in developing diagnostic tools for neuroinflammatory diseases (Xiaohong Wang et al., 2018).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives, including those with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]pyrimidine derivatives, has shown potential as antimicrobial and anticancer agents. This work indicates the structural versatility of pyrazole-based compounds and their significant biological activities (H. Hafez et al., 2016).

Material Science and Fluorescent Films

Another study explored the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates, showcasing their promise as monomers for creating fluorescent films. This indicates the compound's relevance not only in biological but also in material science applications (E. A. Soboleva et al., 2017).

Structural and Chemical Analysis

In-depth structural and chemical analysis has been a focal point of research, aiming at understanding the molecular framework and properties of similar pyrazole derivatives. Such studies are crucial for the design and development of compounds with optimized characteristics for various applications (Devinder Kumar et al., 1995).

Antioxidants in Lubricating Greases

The antioxidant efficiency of quinolinone derivatives, synthesized from pyrazole precursors, in lubricating greases has been evaluated, showing how these compounds can significantly improve the oxidative stability of lubricants (Modather F. Hussein et al., 2016).

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their wide range of bioactivities . Future directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines , and further exploration of their biological activities .

Properties

IUPAC Name

2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRUINCBUFQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

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